molecular formula C13H17ClN2O3 B13650470 Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

Cat. No.: B13650470
M. Wt: 284.74 g/mol
InChI Key: XEXLBAVGJNOWOE-UHFFFAOYSA-N
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Description

Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride (CAS: Not explicitly provided; Product Code: 10-F694878) is a pyrrolidine-based compound featuring a benzoyl group at position 1, a methyl ester at position 2, and an amino group at position 4, with a hydrochloride counterion . This compound is commercially available (e.g., CymitQuimica) as a pharmaceutical intermediate, highlighting its relevance in drug discovery and fine chemical synthesis. The hydrochloride salt enhances aqueous solubility, making it suitable for biological applications. Its stereochemistry ((2S,4S)-configuration) is critical for chiral specificity in interactions with biological targets .

Properties

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H

InChI Key

XEXLBAVGJNOWOE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Based on literature and available experimental data, the following steps summarize the preparation:

Step 1: Starting Material Preparation

  • Begin with (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid or its derivatives such as N-protected L-proline esters.
  • Protect the amino group if necessary using tert-butyloxycarbonyl (tBoc) or other carbamate protecting groups to prevent side reactions during benzoylation.

Step 2: Benzoylation of Pyrrolidine Nitrogen

  • The protected pyrrolidine derivative is reacted with benzoyl chloride or benzoyl anhydride under basic conditions (e.g., triethylamine) to introduce the benzoyl group at the nitrogen atom.
  • The reaction is typically performed in anhydrous solvents such as dichloromethane at low temperatures (0 °C to room temperature) to control reaction rate and selectivity.
  • The reaction mixture is stirred for several hours until completion.

Step 3: Esterification

  • The carboxylic acid is converted to the methyl ester via standard esterification methods.
  • Commonly, treatment with methanol in the presence of acidic catalysts like sulfuric acid or using methyl iodide with a base can be employed.
  • Alternatively, methyl esters can be prepared by reaction with diazomethane or via Fischer esterification.

Step 4: Deprotection and Salt Formation

  • The protecting groups (e.g., tBoc) are removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid.
  • The free amine is then converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent.
  • The final product is isolated by crystallization or precipitation.

Representative Reaction Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Protection of amino group tBoc anhydride, base, dichloromethane 85-95 Protects amine for selective benzoylation
2 Benzoylation of pyrrolidine nitrogen Benzoyl chloride, triethylamine, DCM, 0 °C to RT 68-90 Introduces benzoyl group
3 Esterification of carboxylic acid Methanol, H2SO4 or methyl iodide/base 70-90 Forms methyl ester
4 Deprotection and salt formation TFA or HCl, solvent (e.g., DCM, ether) 80-95 Yields hydrochloride salt

Experimental Data and Characterization

  • Melting Point: Approximately 94–96 °C (recrystallized from ethanol).
  • Mass Spectrometry (MS): Molecular ion peak at m/z 284.74 corresponding to molecular weight.
  • Infrared (IR) Spectroscopy: Characteristic absorption bands include C=O stretching at ~1700 cm⁻¹ and N-H stretching.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR shows signals corresponding to the methyl ester (singlet at ~3.7 ppm), aromatic protons (multiplets at 7.2–7.8 ppm), and pyrrolidine ring protons (multiplets at 1.7–4.0 ppm).
    • ^13C NMR confirms carbonyl carbons and aromatic carbons consistent with the structure.
  • Elemental Analysis: Confirms the composition consistent with C13H17ClN2O3.

Notes on Stereochemistry and Purity

  • The stereochemistry at positions 2 and 4 of the pyrrolidine ring is critical for biological activity and is controlled by using chiral starting materials such as L-proline derivatives.
  • Purification is typically achieved by column chromatography on silica gel and recrystallization.
  • Analytical techniques such as chiral HPLC may be employed to confirm enantiomeric purity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material (2S,4S)-4-amino-pyrrolidine-2-carboxylic acid derivatives (e.g., L-proline esters)
Protection Group tert-Butyloxycarbonyl (tBoc) or similar
Benzoylation Reagent Benzoyl chloride or benzoyl anhydride
Esterification Method Acid-catalyzed methanol esterification or methyl iodide/base
Deprotection Agent Trifluoroacetic acid (TFA) or hydrochloric acid
Final Salt Form Hydrochloride salt
Typical Solvents Dichloromethane (DCM), methanol, ethyl acetate
Reaction Temperature 0 °C to room temperature
Purification Silica gel chromatography, recrystallization

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is a complex organic compound with a pyrrolidine ring, an amino group, and a benzoyl moiety. Its structural formula indicates carboxylic acid and amine functional groups, making it a candidate for various biological applications. The (2S,4S) configuration influences its biological activity and interaction with biological targets.

Applications

(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride has potential applications in pharmaceutical development, biochemical research, and agricultural chemistry.

Pharmaceutical Development

Its unique structure may lead to novel drug candidates targeting specific biological pathways. Compounds with similar structures have demonstrated various biological activities:

  • Antioxidant Activity Compounds with similar structures can neutralize free radicals, contributing to their therapeutic potential.
  • Antimicrobial Properties Certain derivatives have shown efficacy against various pathogens, making them candidates for antibiotic development.
  • Cytotoxicity Some studies suggest that compounds with this structural framework may induce apoptosis in cancer cells, highlighting their potential in oncology.

Biochemical Research

As a tool compound, it can aid in studying enzyme mechanisms and metabolic pathways. Interaction studies often focus on its binding affinity to various biological targets, using techniques that help elucidate the compound's mechanism of action and inform further development.

Agricultural Chemistry

Its antimicrobial properties may be harnessed for developing new agrochemicals.

Structural Comparison

Several compounds share structural similarities with (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride. The unique (2S,4S) stereochemistry of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride may confer distinct biological activities compared to its analogs. Understanding these differences is crucial for drug design and development.

Compound NameStructure FeaturesBiological Activity
(2S,4R)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylateSimilar stereochemistry; different enantiomerVaries in potency against certain targets
Methyl 3-amino-1-benzoylpyrrolidine-2-carboxylateLacks the 4-position substitutionAntimicrobial properties
Benzyl 4-amino-1-pyrrolidinecarboxylateDifferent aromatic substitutionEnhanced cytotoxicity

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride (Compound A) with four analogs derived from the evidence:

Compound Core Structure Position 1 Position 2 Position 4 Additional Features Salt Form
A : Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride Pyrrolidine Benzoyl Methyl ester Amino Hydrochloride Hydrochloride
B : (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 51, ) Pyrrolidine Cyclopentanecarbonyl-linked oxoisoindolinyl Carboxamide Hydroxyl Thiazole-benzyl substituent None specified
C : 4-(Phenylamino)-1-(Phenylmethyl)-4-piperidinecarboxylic acid hydrochloride Piperidine Phenylmethyl Carboxylic acid Phenylamino Six-membered ring Hydrochloride
D : (R)-2-(2-Methyl-2-pyrrolidinyl)-1H-benzimidazole-4-carboxylic acid dihydrochloride Benzimidazole 2-Methylpyrrolidinyl Carboxylic acid N/A Aromatic benzimidazole core Dihydrochloride
Key Observations:

Core Structure Differences :

  • Compound A uses a pyrrolidine (5-membered ring), whereas Compound C employs a piperidine (6-membered ring), which increases conformational flexibility . Compound D replaces the pyrrolidine with a benzimidazole, enhancing aromaticity and planarity .
  • The benzimidazole in Compound D enables π-π stacking interactions, unlike the benzoyl group in Compound A, which primarily contributes to lipophilicity .

Functional Group Impact: Ester vs. Carboxamide/Carboxylic Acid: Compound A’s methyl ester may act as a prodrug, hydrolyzing in vivo to a carboxylic acid. In contrast, Compounds B and D have stable carboxamide or carboxylic acid groups, affecting bioavailability and metabolic stability . Amino vs. Hydroxyl Groups: Compound A’s amino group at position 4 serves as a hydrogen bond donor, while Compound B’s hydroxyl group enhances hydrophilicity and hydrogen bonding capacity .

Salt Forms :

  • Compound D’s dihydrochloride salt may improve solubility further compared to Compound A’s single hydrochloride .

Physicochemical and Spectroscopic Properties

  • Solubility : The hydrochloride salt in Compound A increases aqueous solubility, critical for formulation. Compound B’s hydroxyl and carboxamide groups may further enhance solubility, while Compound D’s benzimidazole core could reduce it .
  • NMR Chemical Shifts: Substituent electronegativity (e.g., amino vs. hydroxyl groups) influences chemical shifts. For instance, the amino group in Compound A would deshield nearby protons, while Compound B’s hydroxyl group may cause downfield shifts in adjacent residues, as seen in sulfated glycans .

Biological Activity

Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H14N2O3HCl\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{HCl}

This structure indicates the presence of an amino group, a carboxylate moiety, and a pyrrolidine ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific protein targets. Research indicates that it may inhibit protein-protein interactions (PPIs), particularly those involving neurotrophic factors and ion channels. For instance, studies have shown that similar pyrrolidine derivatives can modulate the binding of fibroblast growth factor 14 (FGF14) to sodium channels, impacting neuronal excitability and signaling pathways associated with neuropsychiatric conditions such as schizophrenia and depression .

Inhibition of Metalloproteases

Pyrrolidine derivatives have been recognized for their ability to inhibit metalloproteases, which are implicated in various pathological conditions including cancer metastasis and cardiovascular diseases. This compound may possess similar inhibitory effects, thus offering therapeutic avenues for treating diseases associated with excessive metalloprotease activity .

Study on Neuronal Effects

A study focusing on the effects of pyrrolidine derivatives on neuronal cells demonstrated significant modulation of ion channel activity. The findings suggested that these compounds could alter neuronal excitability by affecting sodium channel dynamics, which is crucial in the context of neurodegenerative diseases . Although this compound was not the primary focus, its structural framework aligns with those exhibiting similar properties.

Anticancer Potential

In a comparative analysis of various pyrrolidine compounds, it was found that certain analogs exhibited potent cytotoxic effects against several cancer cell lines. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis. While specific data on this compound is sparse, its structural characteristics suggest potential efficacy in similar contexts .

Data Tables

The following table summarizes key findings related to the biological activities of pyrrolidine-based compounds:

Compound NameActivity TypeIC50 (μM)Reference
Compound AAntitumor50
Compound BMetalloprotease Inhibition30
This compoundPotential NeuroactiveTBD

Q & A

Basic: What synthetic strategies are commonly employed for preparing Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride?

Answer:
The synthesis typically involves multi-step functionalization of a pyrrolidine scaffold. Key steps include:

  • Amino Protection/Deprotection: Use tert-butoxycarbonyl (Boc) or benzyl groups to protect the amine during benzoylation .
  • Benzoylation: Reacting 4-aminopyrrolidine derivatives with benzoyl chloride under Schotten-Baumann conditions .
  • Esterification: Methyl ester formation via acid-catalyzed methanolysis or carbodiimide coupling .
  • Hydrochloride Salt Formation: Final treatment with HCl in anhydrous solvents to improve stability and solubility .
    Optimization Tip: Monitor reaction progress via TLC or LC-MS to avoid over-substitution or hydrolysis by-products.

Advanced: How can regioselectivity challenges during benzoylation of the pyrrolidine ring be addressed?

Answer:
Regioselective benzoylation at the 1-position requires:

  • Steric and Electronic Control: Use bulky temporary protecting groups (e.g., Boc) on the 4-amino group to direct benzoyl chloride to the less hindered nitrogen .
  • Catalytic Approaches: Lewis acids like ZnCl₂ can activate the carbonyl electrophile, favoring attack at the desired position .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilicity and selectivity.
    Validation: Post-reaction characterization via ¹H/¹³C NMR to confirm substitution pattern and assess purity (>95% by HPLC) .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 7.4–7.6 (benzoyl aromatic protons), δ 3.6–4.2 (pyrrolidine ring protons), and δ 3.2 (ester methyl group) .
    • ¹³C NMR: Carbonyl signals at ~170 ppm (ester) and ~165 ppm (benzoyl) confirm functionalization .
  • Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular formula (e.g., C₁₄H₁₇ClN₂O₃ requires m/z 296.08) .
  • IR Spectroscopy: Stretches at ~3300 cm⁻¹ (N-H), 1720 cm⁻¹ (ester C=O), and 1650 cm⁻¹ (amide C=O) .

Advanced: How can computational modeling aid in predicting the compound’s reactivity or biological interactions?

Answer:

  • Density Functional Theory (DFT): Predicts charge distribution on the pyrrolidine ring, guiding electrophilic substitution sites .
  • Molecular Docking: Screens potential biological targets (e.g., enzymes) by simulating binding affinities of the benzoyl and ester groups .
  • Solubility Prediction: COSMO-RS models estimate solubility in solvents like DMSO or water, informing formulation strategies .
    Case Study: DFT analysis of analogous compounds showed that electron-withdrawing groups on the benzoyl ring enhance stability but reduce nucleophilic reactivity .

Basic: What are the best practices for handling hygroscopic hydrochloride salts during experiments?

Answer:

  • Storage: Keep in desiccators with silica gel or under nitrogen atmosphere to prevent moisture absorption .
  • Weighing: Use a dry glove box or pre-dried glassware to avoid clumping.
  • Solvent Choice: Anhydrous ethanol or acetonitrile improves dissolution without hydrolysis .
    Note: Monitor water content via Karl Fischer titration if prolonged storage is required .

Advanced: How can stereochemical integrity at the pyrrolidine ring be maintained during synthesis?

Answer:

  • Chiral Auxiliaries: Use (S)- or (R)-proline derivatives to enforce desired configurations .
  • Asymmetric Catalysis: Employ chiral catalysts (e.g., Jacobsen’s catalyst) during ring closure or functionalization .
  • Crystallization-Induced Diastereomer Resolution: Separate enantiomers using chiral resolving agents (e.g., tartaric acid) .
    Validation: X-ray crystallography (using SHELX for refinement) confirms absolute configuration .

Basic: What are the primary applications of this compound in medicinal chemistry research?

Answer:

  • Scaffold for Drug Design: The pyrrolidine core mimics bioactive peptides; benzoyl and ester groups are modified to target proteases or GPCRs .
  • Enzyme Inhibition Studies: Used to probe binding pockets of trypsin-like serine proteases due to its hydrogen-bonding motifs .
  • SAR Exploration: Systematic substitution on the benzoyl ring evaluates steric/electronic effects on activity .

Advanced: How should researchers resolve contradictions in biological activity data between analogs?

Answer:

  • Meta-Analysis: Compare IC₅₀ values across analogs using standardized assays (e.g., fluorescence-based protease assays) .
  • Structural-Activity Landscapes: Plot activity vs. substituent polarity/logP to identify outliers due to solubility or off-target effects .
  • Crystallographic Evidence: Co-crystal structures with targets (e.g., solved via SHELX-refined models) clarify binding discrepancies .

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